molecular formula OZn B8803097 ZINC hydrate

ZINC hydrate

Cat. No. B8803097
M. Wt: 81.4 g/mol
InChI Key: RNWHGQJWIACOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544761

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn:1].[C:2]([O-:5])(=[O:4])[CH3:3].[Zn+2].[C:7]([O-:10])(=[O:9])[CH3:8]>OCC(CO)O>[C:2]([O-:5])(=[O:4])[CH3:3].[Zn+2:1].[C:7]([O-:10])(=[O:9])[CH3:8].[O-2:4].[Zn+2:1] |f:1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Quantity
500 g
Type
solvent
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04544761

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn:1].[C:2]([O-:5])(=[O:4])[CH3:3].[Zn+2].[C:7]([O-:10])(=[O:9])[CH3:8]>OCC(CO)O>[C:2]([O-:5])(=[O:4])[CH3:3].[Zn+2:1].[C:7]([O-:10])(=[O:9])[CH3:8].[O-2:4].[Zn+2:1] |f:1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Quantity
500 g
Type
solvent
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04544761

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn:1].[C:2]([O-:5])(=[O:4])[CH3:3].[Zn+2].[C:7]([O-:10])(=[O:9])[CH3:8]>OCC(CO)O>[C:2]([O-:5])(=[O:4])[CH3:3].[Zn+2:1].[C:7]([O-:10])(=[O:9])[CH3:8].[O-2:4].[Zn+2:1] |f:1.2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Quantity
500 g
Type
solvent
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.